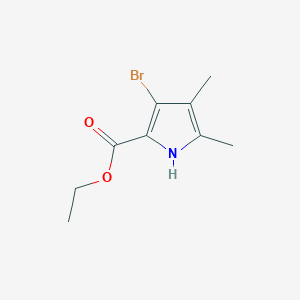
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is not well understood. However, it has been reported to possess antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is its versatility in scientific research. It can be used as a building block for the synthesis of various biologically active compounds. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate. One direction is to further investigate its antimicrobial and antifungal properties, as well as its potential as an anticancer agent. Another direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to improve its solubility in water and to develop new synthetic routes for its production.
In conclusion, this compound is a versatile chemical compound that has various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various biologically active compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through a multistep process. The first step involves the reaction of 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with ethanol to give the desired ethyl ester.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate has been widely used in scientific research for various applications. It has been used as a building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of natural products, such as pyrrolomycins.
Eigenschaften
IUPAC Name |
ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUNLFYSTQMNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

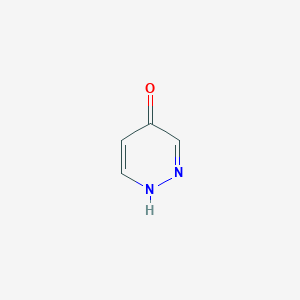

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)

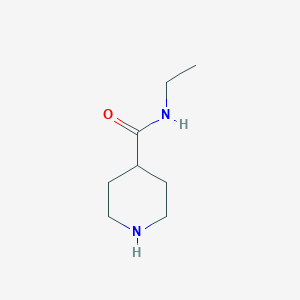

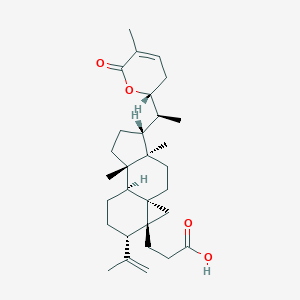

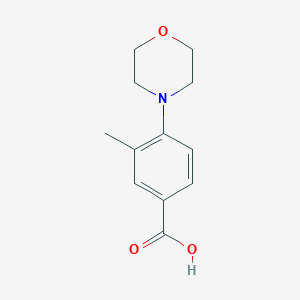
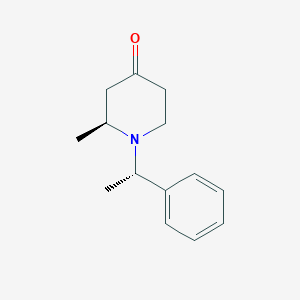
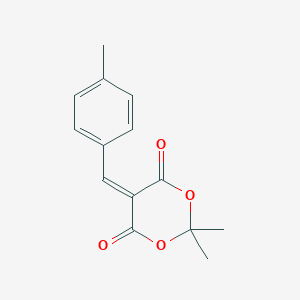
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

